3-(Methylamino)benzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(Methylamino)benzamide;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which "3-(Methylamino)benzamide;hydrochloride" belongs. Benzamides are a class of compounds that have a benzoyl group attached to an amine. They are known for their diverse pharmacological activities and are often synthesized for medicinal chemistry research .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an amine with benzoyl chloride or similar acylating agents. For instance, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Similarly, 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone was synthesized by condensing methyl amine hydrochloride with chloranil . These methods suggest that "3-(Methylamino)benzamide;hydrochloride" could potentially be synthesized through a condensation reaction involving a methyl amine and a benzoyl chloride derivative.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, indicating that it crystallizes in a triclinic system . The molecular geometry and vibrational frequencies of benzamide derivatives can be calculated using density functional theory (DFT), which provides insights into the electronic properties and chemical reactivity of the molecule .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including O-alkylation and reactions with nucleophiles. For example, various 3-O-derivatives of N-(3-hydroxyphenyl) benzamide were prepared via O-alkylation . The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring, which can affect the electron density and stability of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their antioxidant properties, can be determined using experimental tests like the DPPH free radical scavenging test . The HOMO and LUMO energy gap is an important factor that reflects the chemical activity of the molecule, and thermodynamic properties can be computed to understand the stability and reactivity of the compounds .
Scientific Research Applications
Organic Synthesis Applications
3-(Methylamino)benzamide hydrochloride is utilized in the synthesis of complex organic compounds. For example, efficient syntheses of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones were achieved via Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization tandem processes, demonstrating its role in facilitating complex chemical transformations (Lin-Chen Yu et al., 2017).
Medicinal Chemistry Applications
In medicinal chemistry, 3-(Methylamino)benzamide hydrochloride derivatives have shown promise in various therapeutic areas:
Antimicrobial and Antifungal Activity : Derivatives have been studied for their antimicrobial and antifungal properties. For instance, certain benzamide derivatives showed significant activity against Bacillus subtilis and Candida albicans, suggesting their potential as antimicrobial agents (Sk. Ammaji et al., 2019).
Alzheimer's Disease : GSK189254, a novel histamine H3 receptor antagonist that contains a benzamide structure, has shown to improve cognitive performance in preclinical models, indicating potential therapeutic applications in Alzheimer's disease and other cognitive disorders (A. Medhurst et al., 2007).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
properties
IUPAC Name |
3-(methylamino)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-10-7-4-2-3-6(5-7)8(9)11;/h2-5,10H,1H3,(H2,9,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZGCATUKGDFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)benzamide hydrochloride | |
CAS RN |
2361676-45-9 |
Source
|
Record name | 3-(methylamino)benzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.